molecular formula C15H16N2O2 B4718663 2-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide

2-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide

Cat. No. B4718663
M. Wt: 256.30 g/mol
InChI Key: YBBLHFMDORKTJZ-UHFFFAOYSA-N
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Description

2-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide, also known as PHP or PHPD, is a heterocyclic compound that has gained attention in the scientific community due to its potential therapeutic applications. This molecule has a unique structure that makes it an interesting target for drug discovery research. In

Mechanism of Action

The mechanism of action of 2-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide is not fully understood, but it is thought to involve the modulation of various signaling pathways in the body. 2-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide has been shown to inhibit the expression of pro-inflammatory cytokines and to activate the Nrf2/ARE pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects
2-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and to induce apoptosis in these cells. 2-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and other forms of damage.

Advantages and Limitations for Lab Experiments

One advantage of using 2-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide in lab experiments is its relatively simple synthesis method. However, one limitation is that 2-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide is not very soluble in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research on 2-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide. One area of interest is its potential as a treatment for neurodegenerative diseases. Another area of interest is its potential as an anti-tumor agent. Additionally, further research is needed to fully understand the mechanism of action of 2-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide and to optimize its pharmacological properties.

Scientific Research Applications

2-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. 2-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-oxido-2-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-4-ium 4-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c18-16-11-15(12-7-3-1-4-8-12)17(19)14-10-6-2-5-9-13(14)16/h1,3-4,7-8,11H,2,5-6,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBLHFMDORKTJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)[N+](=O)C=C(N2[O-])C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide
Reactant of Route 2
2-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide
Reactant of Route 3
2-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide
Reactant of Route 4
2-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide
Reactant of Route 5
2-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide
Reactant of Route 6
2-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide

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